molecular formula C10H6FNO2 B2398324 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 846556-45-4

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2398324
CAS No.: 846556-45-4
M. Wt: 191.161
InChI Key: GLNGBIRVXPEKBQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of a fluorine atom at the 6th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as fluorinated aniline derivatives.

    Cyclization: The key step involves the cyclization of these intermediates to form the quinoline core.

    Functional Group Introduction:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific reaction environments to enhance efficiency .

Chemical Reactions Analysis

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated quinolines and substituted quinoline derivatives .

Scientific Research Applications

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-fluoro-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGBIRVXPEKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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